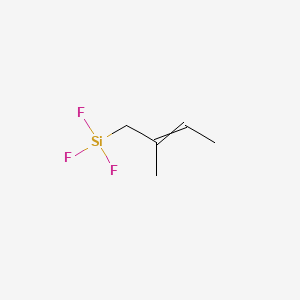
Trifluoro(2-methyl-2-butenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(2-methyl-2-butenyl)silane is an organosilicon compound with the molecular formula C5H9F3Si and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to a 2-methyl-2-butenyl group. It is a colorless liquid that is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Similar to trifluoro(2-methyl-2-butenyl)silane, this compound is used in the synthesis of trifluoromethyl-containing compounds.
Uniqueness
This compound is unique due to its specific structure, which combines a trifluoromethyl group with a 2-methyl-2-butenyl group. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other trifluoromethylsilane compounds .
Properties
Molecular Formula |
C5H9F3Si |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
trifluoro(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |
InChI Key |
XXPNUJCCKBFOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















